N-benzyl-2-nitrobenzamide
Overview
Description
N-benzyl-2-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing N-benzyl-2-nitrobenzamide involves the direct condensation of 2-nitrobenzoic acid with benzylamine.
Ultrasonic Irradiation Method: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for cost, yield, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-benzyl-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-benzyl-2-aminobenzamide.
Substitution: The nitro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, amines, and other nucleophiles.
Major Products:
Reduction: N-benzyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N-benzyl-2-nitrobenzamide depends on its specific applicationFor example, if used as a drug, it may inhibit or activate specific enzymes involved in disease pathways .
Comparison with Similar Compounds
N-benzylbenzamide: Similar structure but lacks the nitro group.
2-nitrobenzamide: Similar structure but lacks the benzyl group.
N-benzyl-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness: N-benzyl-2-nitrobenzamide is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWHBIQCFGNKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350227 | |
Record name | N-benzyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52745-10-5 | |
Record name | N-benzyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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